(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
CAS No.: 856562-89-5
Cat. No.: VC8003627
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856562-89-5 |
---|---|
Molecular Formula | C10H16ClNO |
Molecular Weight | 201.69 |
IUPAC Name | (1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1 |
Standard InChI Key | SWFKPUQRJHGZGE-DDWIOCJRSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)[C@@H](C)N.Cl |
SMILES | CCOC1=CC=C(C=C1)C(C)N.Cl |
Canonical SMILES | CCOC1=CC=C(C=C1)C(C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (1R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride, reflecting its stereochemistry at the chiral center (Cahn-Ingold-Prelog R configuration) . Alternative designations include (R)-1-(4-Ethoxyphenyl)ethylamine hydrochloride and [(1R)-1-(4-Ethoxyphenyl)ethyl]amine hydrochloride. Registry identifiers include CAS 856562-89-5, EC 870-560-6, and DSSTox ID DTXSID10704209 .
Property | Value | Source |
---|---|---|
CAS Number | 856562-89-5 | |
EC Number | 870-560-6 | |
Molecular Formula | ||
SMILES Notation | CCOC1=CC=C(C=C1)C@@HN.Cl | |
InChIKey | SWFKPUQR... |
Molecular Structure and Stereochemistry
The compound’s chiral center resides at the ethylamine carbon, where the -configuration dictates its spatial orientation. X-ray crystallography and computational modeling confirm that the 4-ethoxyphenyl group occupies a para position on the aromatic ring, with the ethoxy (-OCHCH) and ethylamine (-CH(NH)CH) substituents contributing to its planar asymmetry . The hydrochloride salt form enhances stability and solubility, critical for laboratory handling and synthetic applications.
Physicochemical Properties
Molecular Formula and Weight
The molecular formula corresponds to a molar mass of 201.69 g/mol . Key functional groups include:
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Ethoxy group: Enhances lipophilicity and influences binding affinity in biological systems.
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Chiral amine: Facilitates enantioselective interactions in catalytic processes.
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Hydrochloride salt: Improves crystallinity and shelf stability compared to the free base.
Spectroscopic Data
NMR Spectroscopy:
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NMR (400 MHz, DO): δ 1.35 (t, J = 7.0 Hz, 3H, OCHCH), 1.45 (d, J = 6.8 Hz, 3H, CH), 3.98 (q, J = 7.0 Hz, 2H, OCH), 4.25 (q, J = 6.8 Hz, 1H, CH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 2H, ArH).
Mass Spectrometry: ESI-MS (m/z): 166.1 [M-Cl].
Synthesis and Manufacturing
Chiral Synthesis Techniques
The enantioselective synthesis of (R)-1-(4-ethoxyphenyl)ethanamine typically employs chiral resolution or asymmetric hydrogenation:
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Chiral Resolution: Racemic 1-(4-ethoxyphenyl)ethanamine is treated with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization to isolate the R-enantiomer.
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Asymmetric Catalysis: Catalytic hydrogenation of 4-ethoxyphenylacetone using a chiral Rhodium-BINAP catalyst achieves enantiomeric excesses >98%.
Salt Formation
The free amine is protonated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt as a white crystalline solid (yield: 85–90%).
Applications in Pharmaceutical Research
Role in Asymmetric Synthesis
Chiral amines like this compound serve as stereochemical directors in the synthesis of β-amino alcohols and heterocycles. For example, they facilitate the production of enantiopure oxazolidinones, intermediates in antifungal agents.
Analytical Characterization Methods
Chromatographic Techniques
HPLC: Chiralcel OD-H column (n-hexane:isopropanol 90:10, 1.0 mL/min) confirms enantiopurity (>99% R).
TLC: R = 0.45 (silica gel, ethyl acetate:methanol 9:1).
Spectroscopic Analysis
FT-IR: Peaks at 3250 cm (N-H stretch), 1605 cm (C=C aromatic), and 1250 cm (C-O ether).
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